molecular formula C11H20N2O2 B1525757 tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 893566-16-0

tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1525757
CAS No.: 893566-16-0
M. Wt: 212.29 g/mol
InChI Key: BZUMXXCFQUZQAV-CBLAIPOGSA-N
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Description

Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic molecule that is often present in various natural and synthetic biologically active compounds Similar 3-azabicyclo[310]hexane (3-ABH) derivatives have been found to interact with various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors .

Mode of Action

The exact mode of action of Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[31It is known that similar 3-abh derivatives can interact with their targets to inhibit the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine . This interaction can result in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The biochemical pathways affected by Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[31Similar 3-abh derivatives have been found to affect the neurotransmission pathways of serotonin, noradrenaline, and dopamine . By inhibiting the reuptake of these neurotransmitters, these compounds can enhance neurotransmission and affect various downstream effects related to mood, cognition, and motor control.

Pharmacokinetics

The pharmacokinetics of Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[31The compound’s molecular weight (21229) and physical form (light-yellow oil) suggest that it may have certain bioavailability characteristics .

Result of Action

The molecular and cellular effects of Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[31Similar 3-abh derivatives have been found to have various effects, including cytotoxicity, antitumor activity, and inhibition of certain enzymes . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[31It is known that the compound should be stored at 0-8°c , suggesting that temperature may play a role in its stability. Other environmental factors, such as pH and the presence of other compounds, may also influence its action and efficacy.

Properties

IUPAC Name

tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6,12H2,1-3H3/t7?,8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUMXXCFQUZQAV-CBLAIPOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725525
Record name tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893566-16-0
Record name tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 3
tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 4
tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 5
tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 6
tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

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